

A Technical Guide to Iodoacetyl-PEG8-biotin: Suppliers, Protocols, and Applications

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Compound of Interest

Compound Name: *Iodoacetyl-PEG8-biotin*

Cat. No.: *B11935713*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Iodoacetyl-PEG8-biotin**, a valuable reagent in bioconjugation and proteomics. This document details its suppliers, chemical properties, experimental protocols for its use, and the fundamental principles of its application in protein labeling and purification.

Iodoacetyl-PEG8-biotin: Properties and Suppliers

Iodoacetyl-PEG8-biotin is a thiol-reactive biotinylation reagent. The iodoacetyl group specifically reacts with free sulphydryl groups (-SH) on cysteine residues of proteins and peptides, forming a stable thioether bond. The polyethylene glycol (PEG) spacer arm, consisting of eight ethylene glycol units, enhances the water solubility of the reagent and the resulting biotinylated molecule, minimizing aggregation and improving accessibility for streptavidin binding.

Quantitative Data Summary

Property	Value	Source
Molecular Formula	C ₃₀ H ₅₄ IN ₄ O ₁₁ S	[1]
Molecular Weight	~805 g/mol	[1]
Purity	≥95%	[1]
Appearance	Off-white/white solid or viscous liquid	[2]
Solubility	Soluble in water, DMSO, and chloroform	[2]
Reactive Group	Iodoacetyl	[2]
Reactive Towards	Sulfhydryl groups (-SH)	[2]
Storage Conditions	Store at -20°C, desiccated and protected from light.	[2]

Key Suppliers and Catalog Numbers

Supplier	Catalog Number	Notes
MedchemExpress	HY-138490	PROTAC Linker
Biopharma PEG	Not explicitly specified	Provides IA-PEG8-Biotin
Nanocs	PG2-BNIA series (various MW)	Offers various PEG lengths
BroadPharm	BP-43818 (Biotin-PEG8-iodide)	Similar compound
AxisPharm	AP13571 (Iodoacetyl-LC-Biotin)	Longer chain version
Thermo Fisher Scientific (Pierce)	21333 (EZ-Link Iodoacetyl-LC-Biotin)	Longer chain version

Experimental Protocols

The following are detailed methodologies for the use of iodoacetyl-biotin reagents in protein labeling and subsequent purification. These protocols are general and may require optimization for specific applications.

Protein Preparation and Reduction of Disulfide Bonds

For efficient labeling of cysteine residues, disulfide bonds within the protein must be reduced to free sulfhydryl groups.

Materials:

- Protein of interest
- Reduction Buffer: 0.1 M sodium phosphate, 5 mM EDTA, pH 6.0
- 2-mercaptopethylamine•HCl (2-MEA) or Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
- Desalting column

Procedure:

- Dissolve the protein in the Reduction Buffer to a concentration of 1-10 mg/mL.
- To selectively reduce hinge-region disulfide bonds in antibodies (IgG), add 2-MEA to a final concentration of 50 mM.^[3] For more complete reduction of other proteins, use 1 mM DTT or 5 mM TCEP and incubate for 30 minutes at room temperature.^[4]
- Incubate the mixture for 90 minutes at 37°C.^[3]
- Remove the reducing agent using a desalting column equilibrated with a reaction buffer (e.g., 50 mM Tris•HCl, 5 mM EDTA, pH 8.0-8.3).^[3]

Biotinylation of Proteins with Iodoacetyl-PEG8-biotin

This protocol describes the labeling of proteins with free sulfhydryl groups using an iodoacetyl-biotin reagent.

Materials:

- Reduced protein solution
- **Iodoacetyl-PEG8-biotin**
- Reaction Buffer: 50 mM Tris•HCl, 5 mM EDTA, pH 8.0-8.3 (must be free of thiols)[3]
- Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) if the reagent is not water-soluble.
- Desalting column or dialysis equipment

Procedure:

- Immediately before use, prepare a 4 mM solution of **Iodoacetyl-PEG8-biotin**.[3] If the reagent is not readily soluble in aqueous buffer, first dissolve it in a minimal amount of DMF or DMSO and then dilute it with the Reaction Buffer.[5]
- Add the **Iodoacetyl-PEG8-biotin** solution to the reduced protein solution. A 3- to 5-fold molar excess of the biotin reagent over the number of sulfhydryl groups is generally recommended.[3][5]
- Incubate the reaction mixture in the dark for 90 minutes at room temperature.[3][5]
Performing the reaction in the dark prevents the formation of free iodine, which can react with other amino acid residues.[4]
- Remove the unreacted biotin reagent by passing the mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[3]
- Monitor the protein-containing fractions by measuring the absorbance at 280 nm. The first peak to elute will contain the biotinylated protein.[3]

Pull-Down Assay of Biotinylated Proteins

This protocol outlines the enrichment of a biotinylated protein and its interacting partners using streptavidin-coated beads.

Materials:

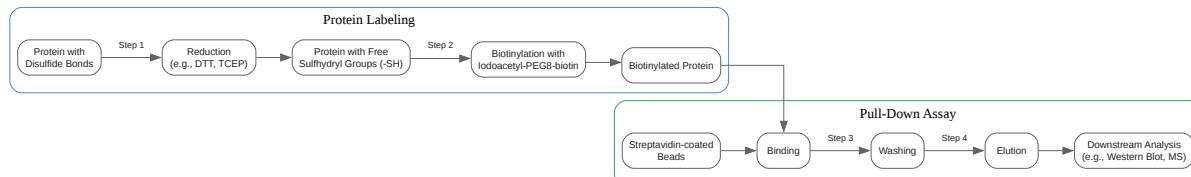
- Biotinylated protein sample (e.g., cell lysate containing the biotinylated protein)
- Streptavidin-coated magnetic beads or agarose resin
- Wash Buffer (e.g., PBS with 0.1% Tween-20)
- Elution Buffer (e.g., 1x Laemmli sample buffer for SDS-PAGE, or a buffer containing a high concentration of free biotin)

Procedure:

- Bead Preparation: Wash the streptavidin beads with Wash Buffer to remove any preservatives.[\[6\]](#)
- Binding: Add the biotinylated protein sample to the washed beads. Incubate for 30-60 minutes at room temperature with gentle rotation to allow the biotinylated protein to bind to the streptavidin.[\[7\]](#)
- Washing: Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant. Wash the beads several times with Wash Buffer to remove non-specifically bound proteins.[\[7\]](#)
- Elution: Add Elution Buffer to the beads to release the biotinylated protein and its binding partners. For analysis by SDS-PAGE and Western blotting, boiling the beads in Laemmli sample buffer is a common elution method.

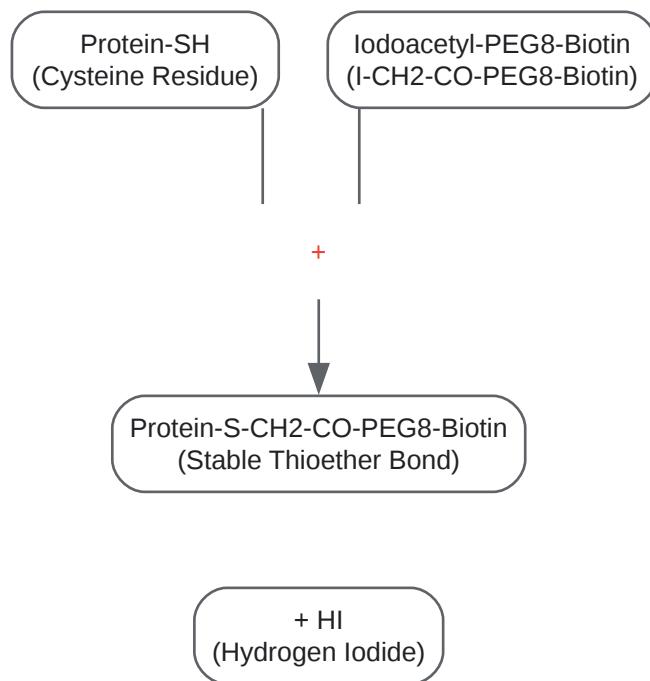
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in using **Iodoacetyl-PEG8-biotin**.



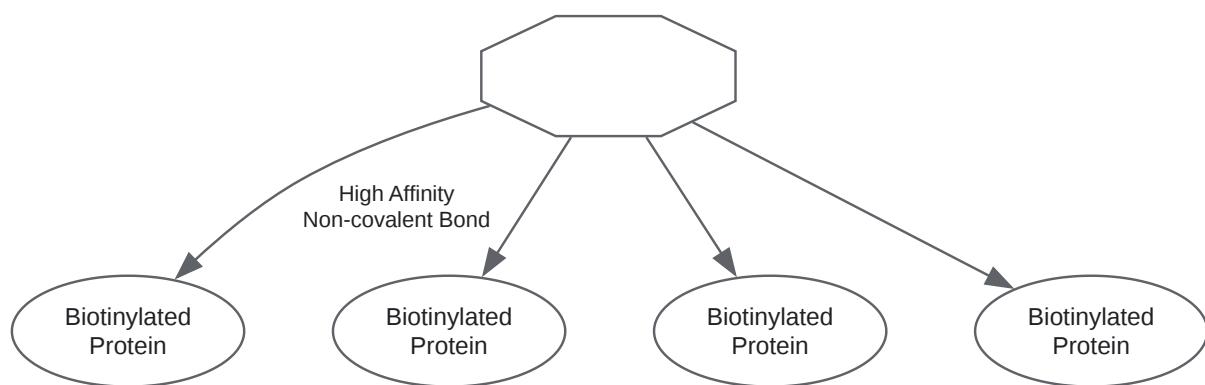
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Caption: Experimental workflow for protein biotinylation and pull-down assay.



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Caption: Reaction mechanism of iodoacetyl-biotin with a sulphydryl group.

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Caption: The high-affinity interaction between streptavidin and biotinylated proteins.

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